Hydroxy-PEG20-Boc
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Overview
Description
Hydroxy-PEG20-Boc is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG20-Boc is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a t-butyl ester to a PEG chain. The process typically involves the following steps:
PEGylation: The PEG chain is first activated using a suitable reagent, such as a carbodiimide, to form an active ester.
Hydroxylation: The activated PEG chain is then reacted with a hydroxyl-containing compound to introduce the hydroxyl group.
Esterification: The hydroxyl-PEG intermediate is further reacted with t-butyl chloroformate or a similar reagent to form the t-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG20-Boc undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed
Scientific Research Applications
Hydroxy-PEG20-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and industrial coatings
Mechanism of Action
The mechanism of action of Hydroxy-PEG20-Boc involves its ability to modify the properties of molecules to which it is attached. The PEG spacer increases solubility and reduces immunogenicity, while the hydroxyl and t-butyl ester groups allow for further chemical modifications. These modifications can enhance the stability, solubility, and bioavailability of the target molecules .
Comparison with Similar Compounds
Hydroxy-PEG20-Boc is unique due to its combination of a hydroxyl group and a t-butyl ester. Similar compounds include:
Methoxy-PEG-t-butyl ester: Contains a methoxy group instead of a hydroxyl group.
Amino-PEG-t-butyl ester: Contains an amino group instead of a hydroxyl group.
Carboxy-PEG-t-butyl ester: Contains a carboxyl group instead of a hydroxyl group .
This compound stands out due to its versatility in chemical modifications and its ability to enhance the properties of various molecules.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O23/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h48H,4-45H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANOHODRCWNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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